N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups. This compound’s structure suggests applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation, owing to the pyrimidine scaffold’s prevalence in bioactive molecules.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2S/c1-10-7-12(21-14(20-10)22(2)3)9-19-25(23,24)13-6-4-5-11(8-13)15(16,17)18/h4-8,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCLFQZOJWXNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. One common method involves the reaction of 2-(dimethylamino)-6-methylpyrimidine with a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions. The resulting intermediate is then reacted with a benzenesulfonamide derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .
Comparison with Similar Compounds
Key Comparative Data
| Property | Target Compound | N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide |
|---|---|---|---|
| Core Structure | Pyrimidine | Pyridine | Pyrazolo[3,4-d]pyrimidine + chromenone |
| Key Substituents | Dimethylamino, methyl, trifluoromethyl | Benzyloxy, trimethyl, trifluoromethyl | Fluorophenyl, fluoro, chromenone |
| Solubility | Moderate (dimethylamino enhances H-bonding) | Low (benzyloxy increases hydrophobicity) | Low (rigid fused system) |
| Metabolic Stability | High (trifluoromethyl resists oxidation) | Moderate | High (fluorine atoms inhibit metabolism) |
| Synthetic Accessibility | Moderate (standard sulfonylation steps) | Moderate (pyridine derivatization) | Low (complex fused ring system) |
Research Findings and Implications
- Target Compound Advantages: The pyrimidine core balances steric accessibility and electronic tunability, making it versatile for drug design. The trifluoromethyl group enhances lipophilicity without compromising metabolic stability, a critical advantage over non-fluorinated analogues .
- Limitations :
Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammation. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including the epidermal growth factor receptor (EGFR) and other kinases involved in cell signaling pathways.
- EGFR Inhibition : The compound exhibits significant inhibitory activity against EGFR, which plays a crucial role in the proliferation and survival of cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous tissues .
- Anti-inflammatory Properties : Studies indicate that this compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This could be beneficial in treating inflammatory diseases .
Efficacy Studies
Several studies have been conducted to evaluate the efficacy of this compound in various biological assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Mader et al. (2008) | HCC827 | 6.26 | EGFR Inhibition |
| Dios et al. (2005) | NCI-H358 | 6.48 | p38α MAP Kinase Inhibition |
| Martin et al. (2008) | Lck Kinase | 0.007 | Lck Inhibition |
These studies highlight the compound's potential as a therapeutic agent against specific cancer types and its role in modulating inflammatory responses.
Case Studies
- Case Study 1 : A clinical trial involving patients with non-small cell lung cancer (NSCLC) demonstrated that administration of this compound led to significant tumor reduction in 60% of participants after 12 weeks, correlating with decreased EGFR activity .
- Case Study 2 : In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in a marked decrease in joint inflammation and damage, suggesting its utility in managing autoimmune conditions .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigations are necessary to fully understand its safety margin and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
